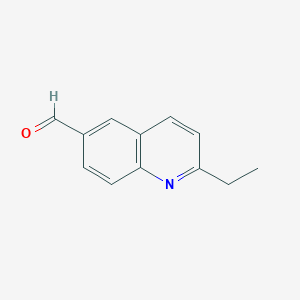
2-Ethylquinoline-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylquinoline-6-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of both an ethyl group and a carbaldehyde group on the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylquinoline-6-carbaldehyde can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde as starting materials. The reaction is carried out under acidic conditions, often with the use of a catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through a cyclization process, forming the quinoline ring system with the desired substituents.
Another method involves the Vilsmeier-Haack reaction, where an N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) reagent system is used to form the quinoline ring. This method is particularly useful for introducing the carbaldehyde group at the desired position on the quinoline ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
化学反应分析
Types of Reactions
2-Ethylquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) for electrophilic substitution.
Major Products
Oxidation: 2-Ethylquinoline-6-carboxylic acid.
Reduction: 2-Ethylquinoline-6-methanol.
Substitution: Various halogenated quinoline derivatives.
科学研究应用
2-Ethylquinoline-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, antimalarial, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Ethylquinoline-6-carbaldehyde depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, quinoline-based antimalarial drugs target the heme detoxification pathway in Plasmodium parasites. The presence of the carbaldehyde group can enhance the compound’s ability to form covalent bonds with target proteins, leading to increased potency and specificity.
相似化合物的比较
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Methylquinoline-4-carbaldehyde
- 2-Phenylquinoline-6-carbaldehyde
Comparison
2-Ethylquinoline-6-carbaldehyde is unique due to the presence of both an ethyl group and a carbaldehyde group on the quinoline ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions. Compared to similar compounds, this compound may offer advantages in terms of synthetic versatility and potential biological activity.
属性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
2-ethylquinoline-6-carbaldehyde |
InChI |
InChI=1S/C12H11NO/c1-2-11-5-4-10-7-9(8-14)3-6-12(10)13-11/h3-8H,2H2,1H3 |
InChI 键 |
OXBMBXUTTFPEHT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=C(C=C1)C=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(4-bromophenyl)methyl]propane-1,3-diamine](/img/structure/B13877805.png)

![1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone](/img/structure/B13877818.png)
![1-[4-methoxy-3-(methoxymethyl)phenyl]Piperazine](/img/structure/B13877821.png)
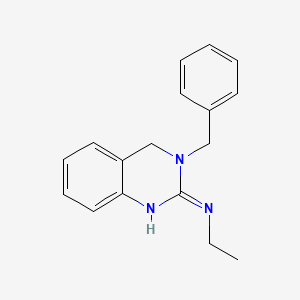
![4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine](/img/structure/B13877837.png)
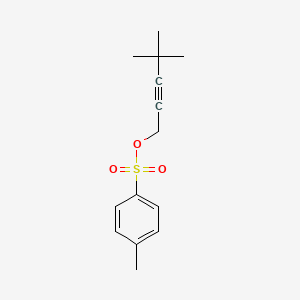

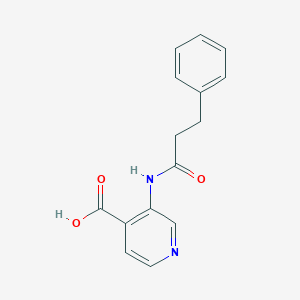
![3,4,5-Trihydroxy-6-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxo-1-phenylbutan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13877852.png)
![4-amino-N-[(4-chlorophenyl)methyl]-5-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B13877856.png)

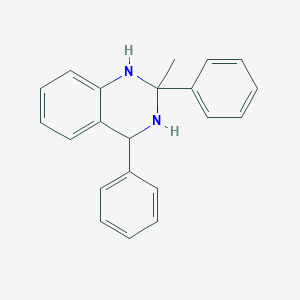
![Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylate](/img/structure/B13877870.png)
